molecular formula C13H22N2O B1465960 7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one CAS No. 1360243-39-5

7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B1465960
CAS No.: 1360243-39-5
M. Wt: 222.33 g/mol
InChI Key: BUCXNTUGTPJHFZ-UHFFFAOYSA-N
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Description

7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a spirocyclic chemical building block of high value in medicinal chemistry and drug discovery research. Its unique spiro[4.5]decane scaffold provides a three-dimensional structure that is advantageous for developing potent and selective ligands for various biological targets. This compound serves as a versatile synthetic intermediate, particularly in the exploration of kinase inhibitors. The specific structural motif of the 2,7-diazaspiro[4.5]decan-6-one core has been identified as a key component in the synthesis of potent and selective inhibitors of cyclin-dependent kinases (CDKs), such as CDK8, which is a recognized target in oncology research for cancers like colorectal carcinoma . The cyclobutylmethyl substitution at the 7-position further enhances its potential to interact with hydrophobic regions of enzyme active sites, fine-tuning the molecule's properties. Researchers utilize this compound to create novel therapeutic agents for areas including oncology and neurological disorders. The product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c16-12-13(6-7-14-10-13)5-2-8-15(12)9-11-3-1-4-11/h11,14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCXNTUGTPJHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2CCCC3(C2=O)CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H22N2O
  • Molecular Weight : 222.33 g/mol
  • CAS Number : 1061873-16-2

The biological activity of 7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one is primarily linked to its interaction with specific molecular targets involved in various cellular processes. Notably, compounds with similar diazaspiro structures have shown promise in modulating pathways related to cancer cell proliferation and apoptosis.

Pharmacological Activity

Research indicates that this compound may exhibit several pharmacological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of diazaspiro compounds can inhibit tumor growth by targeting mutated oncogenes such as KRAS G12C. This mutation is often implicated in non-small cell lung cancer (NSCLC) and represents a significant therapeutic target .
  • Covalent Binding : The ability of certain diazaspiro compounds to covalently bind to proteins involved in cancer pathways enhances their efficacy as potential therapeutic agents. This binding mechanism allows for prolonged action and specificity against mutated proteins .

Case Studies and Research Findings

  • In Vivo Efficacy : A study involving a derivative of the diazaspiro series demonstrated significant antitumor effects in xenograft models. The compound was administered subcutaneously and showed dose-dependent tumor reduction, indicating its potential as an anticancer agent .
  • Metabolic Stability : Another aspect of the research focused on the metabolic stability of these compounds in human and mouse liver microsomes. Enhanced stability was observed, which is crucial for the development of effective therapeutic agents that can withstand metabolic degradation .
  • Structure-Activity Relationship (SAR) : Structural optimization has been a key focus in enhancing the biological activity of diazaspiro compounds. Modifications to the acryloyl amine moiety have led to improved inhibitory activity against cancer cell lines, showcasing the importance of SAR in drug development .

Comparative Analysis

The following table summarizes key findings related to the biological activity of 7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one compared to other diazaspiro compounds:

Compound NameAntitumor ActivityMechanism of ActionMetabolic Stability
7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-oneModerateCovalent binding to KRAS G12CHigh
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneHighInhibition of cell proliferationModerate
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dioneHighModulation of inflammatory pathwaysHigh

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The diazaspiro[4.5]decan-6-one core is a versatile scaffold modified for various therapeutic targets. Key structural analogs and their properties are summarized below:

Compound Name (IUPAC) Substituents Target/Activity IC50/CC50 (μM) Log P PSA (Ų) Key References
7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one N7: Cyclobutylmethyl Undisclosed (structural focus) N/A Inferred moderate Inferred ~50
2-[(2-methylpyrimidin-5-yl)methyl]-7-{[4-(propan-2-yl)phenyl]methyl}-2,7-diazaspiro[4.5]decan-6-one N2: Methylpyrimidinyl; N7: Isopropylphenylmethyl Antifungal (C. albicans biofilm inhibition) IC50: 2.70; CC50: 104.10 73.45 49.33
7-(2,6-Difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one N7: 2,6-Difluorobenzyl; N2: 4-Methoxybenzyl AChE inhibition (Alzheimer’s disease) In silico predicted activity comparable to donepezil N/A N/A
1,7-Diazaspiro[4.5]decan-6-one (unsubstituted parent) No substituents Scaffold for GP inhibitors N/A Lower than substituted analogs ~50
7-(4-Isopropylbenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one N7: 4-Isopropylbenzyl; N2: Methylpyrimidinyl Antifungal (broader spectrum) IC50: ~2–4 μM (similar to ) ~70–94 ~23–49

Key Comparative Insights

Substituent Effects on Bioactivity: N7 Substitutions: Cyclobutylmethyl (target compound) vs. isopropylphenylmethyl () or difluorobenzyl (). N2 Substitutions: Methylpyrimidinyl () or methoxybenzyl () groups enhance selectivity for specific targets (e.g., pyrimidinyl for antifungal activity, methoxybenzyl for AChE inhibition).

Physicochemical Properties :

  • Log P : Substituted analogs exhibit Log P values ranging from 43.96 (thian-4-yl derivative) to 94.21 (pyridin-3-ylmethyl analog), indicating tunable lipophilicity for CNS penetration (lower Log P) or membrane targeting (higher Log P) .
  • Polar Surface Area (PSA) : PSA values correlate with hydrogen-bonding capacity. The target compound’s PSA is likely ~50 Ų (similar to parent scaffold), favoring blood-brain barrier permeability .

Therapeutic Applications: Antifungal: N7-isopropylphenylmethyl analogs () show potent biofilm inhibition (IC50: 2.70–4.59 μM) with low cytotoxicity (CC50 >60 μM). GP Modulation: Unsubstituted scaffolds () serve as leads for hyperglycemia management, highlighting the core’s adaptability.

Preparation Methods

General Synthetic Route

Based on analogous spirocyclic amine syntheses and the chemical nature of the compound, the preparation can be summarized as follows:

Step Description Key Reagents/Conditions Notes
1. Formation of Piperidine Intermediate Synthesis of a piperidine or related cyclic amine intermediate, possibly ethyl 3-oxopiperidine-1-carboxylate or similar Starting from suitable ketoesters or lactams Serves as the backbone for spiro ring formation
2. Spirocyclization Intramolecular cyclization to form the diazaspiro[4.5]decane core Base or acid catalysis, heating Forms the spiro ring junction
3. Introduction of Cyclobutylmethyl Group Alkylation of the nitrogen at the 7-position with cyclobutylmethyl halide or equivalent electrophile Alkyl halides (e.g., cyclobutylmethyl bromide), base (e.g., K2CO3) Selective substitution at the 7-position nitrogen
4. Oxidation or Functional Group Adjustment Formation of the ketone at the 6-position if not already present Oxidizing agents or rearrangement Ensures the 6-one functionality

This synthetic strategy is consistent with known methods for related spirocyclic compounds, such as those described for 7-methyl-2,7-diazaspiro[4.5]decan-6-one and other 6-substituted diazaspiro derivatives.

Detailed Considerations in Preparation

  • Spiro Ring Formation: The spirocyclic structure is typically constructed via intramolecular nucleophilic substitution or cyclization. The choice of conditions (acidic or basic) depends on the stability of intermediates and the presence of protecting groups.

  • Alkylation Step: The cyclobutylmethyl group is introduced via alkylation of the secondary amine nitrogen. The electrophile is usually a cyclobutylmethyl halide (bromide or chloride). Reaction conditions must be controlled to avoid over-alkylation or side reactions.

  • Purification: Due to the complexity of the molecule, purification often involves chromatographic techniques such as flash column chromatography or preparative HPLC to isolate the desired spiro compound in high purity.

  • Yield and Scalability: The multi-step nature of the synthesis may result in moderate overall yields. Optimization of each step, especially the spirocyclization and alkylation, is critical for scalability.

Summary Table of Key Properties Relevant to Preparation

Property Data
Molecular Formula C13H22N2O
Molecular Weight 222.33 g/mol
CAS Number 1360243-39-5
Core Structure 2,7-diazaspiro[4.5]decan-6-one
Substituent Cyclobutylmethyl at 7-position
Solubility Very soluble in various solvents (e.g., 11.4 mg/ml in water)
Stability Stable under standard laboratory conditions
Handling Requires standard protective measures in organic synthesis labs

Research Findings and Literature Context

  • Analogous compounds such as 7-methyl-2,7-diazaspiro[4.5]decan-6-one have been synthesized via alkylation of pyrrolidine enamines derived from ethyl 3-oxopiperidine-1-carboxylate intermediates. This suggests a similar approach can be adapted for the cyclobutylmethyl derivative.

  • The spirocyclic scaffold is important in medicinal chemistry for its conformational rigidity and potential biological activity. The cyclobutylmethyl substituent may influence lipophilicity and receptor binding profiles.

  • Commercial suppliers of 7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one indicate the compound is available for research use, implying established synthetic routes exist, though proprietary.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one?

Answer:
Synthesis typically involves spirocyclic ring formation via cyclization reactions. Key steps include:

  • Cyclobutylmethyl introduction : Alkylation of a diazaspiro precursor (e.g., tert-butyl-protected intermediates) with cyclobutylmethyl halides under basic conditions .
  • Ring closure : Intramolecular amidation or reductive amination to form the spirocyclic core .
  • Deprotection : Acidic or catalytic hydrogenation conditions to remove tert-butyloxycarbonyl (Boc) protecting groups .
    Reference synthetic protocols for related diazaspiro compounds highlight the use of N-iodosuccinimide (NIS) for selective functionalization and reverse-phase chromatography for purification .

Advanced: How can computational modeling predict the biological targets of this compound?

Answer:
Molecular docking and dynamics simulations are used to explore interactions with enzymes or receptors. For example:

  • Target identification : Docking into KRAS or acetylcholinesterase (AChE) active sites (based on structural analogs ).
  • Binding affinity analysis : Free energy perturbation (FEP) or molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) calculations to quantify ligand-receptor interactions .
  • Pharmacophore mapping : Aligning spirocyclic features with known inhibitors (e.g., KRAS inhibitors ) to rationalize selectivity.

Basic: What spectroscopic techniques validate the structural integrity of this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm cyclobutylmethyl integration and spirocyclic connectivity. Nuclear Overhauser effect (NOE) experiments resolve stereochemistry .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves absolute configuration, especially for enantiopure derivatives (see SHELX refinement protocols ).

Advanced: What strategies enhance selectivity against off-target proteins in pharmacological studies?

Answer:

  • Substituent optimization : Introducing electron-withdrawing groups (e.g., halogens) to modulate steric and electronic interactions .
  • Conformational analysis : Molecular dynamics (MD) simulations to assess spirocyclic rigidity, reducing off-target binding .
  • Kinetic studies : Time-resolved assays to measure dissociation constants (koffk_{off}) for target vs. non-target proteins .

Basic: How do structural features of the spirocyclic system influence reactivity?

Answer:

  • Ring strain : The spiro[4.5]decane framework balances strain and stability, enabling selective functionalization at the 2- and 7-positions .
  • Amide lability : The 6-keto group participates in hydrogen bonding, affecting solubility and nucleophilic attack susceptibility .
  • Steric hindrance : Cyclobutylmethyl substitution directs reactivity toward less hindered sites .

Advanced: How do spirocyclic systems impact pharmacokinetic properties?

Answer:

  • Lipophilicity : The spiro scaffold increases Fsp3 character, improving membrane permeability .
  • Metabolic stability : Cyclobutyl groups resist oxidative metabolism compared to linear alkyl chains .
  • Half-life extension : Rigid spiro structures reduce conformational flexibility, slowing hepatic clearance .

Basic: How to resolve contradictions in pharmacological assay data (e.g., varying IC50 values)?

Answer:

  • Assay standardization : Control for buffer pH, temperature, and co-solvents (e.g., DMSO concentration) .
  • Orthogonal validation : Cross-validate using SPR (surface plasmon resonance) and cell-based assays .
  • Impurity profiling : HPLC-MS to rule out synthetic byproducts affecting activity .

Advanced: What role does X-ray crystallography play in confirming stereochemical outcomes?

Answer:

  • Crystal structure refinement : SHELXL software refines anisotropic displacement parameters to assign absolute configuration .
  • Twinned data analysis : For challenging crystals, SHELXD/E pipelines resolve pseudo-merohedral twinning .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions influencing crystal packing .

Advanced: How are structure-activity relationship (SAR) studies conducted for this compound?

Answer:

  • Analog synthesis : Systematic substitution at the cyclobutylmethyl or diazaspiro positions .
  • Biological profiling : Compare IC50 values across analogs against targets like KRAS or AChE .
  • 3D-QSAR modeling : CoMFA (Comparative Molecular Field Analysis) correlates steric/electrostatic fields with activity .

Basic: What stability considerations are critical during storage and handling?

Answer:

  • Temperature sensitivity : Store at -20°C under inert atmosphere to prevent oxidation .
  • Hydrolytic stability : Avoid aqueous buffers at high pH to protect the lactam ring .
  • Light sensitivity : Amber vials prevent photodegradation of the spirocyclic core .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 2
7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one

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